molecular formula C20H25NO B1621087 3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one CAS No. 646506-64-1

3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one

Cat. No.: B1621087
CAS No.: 646506-64-1
M. Wt: 295.4 g/mol
InChI Key: FZDMZWPHYLMSAU-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones This compound features a propanone backbone substituted with an aminophenyl group and a pentamethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and 2,3,4,5,6-pentamethylbenzaldehyde.

    Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Condensation: The resulting 3-aminobenzaldehyde is then subjected to a condensation reaction with 2,3,4,5,6-pentamethylbenzaldehyde in the presence of a base such as sodium hydroxide to form the desired ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing continuous flow reactors for the reduction step to ensure efficient and scalable production.

    Automated Condensation: Employing automated systems for the condensation reaction to maintain consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones.

    Reduction: Secondary alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: In the development of organic semiconductors and light-emitting diodes.

    Biological Studies: As a probe for studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminophenyl)-1-phenylpropan-1-one: Lacks the pentamethyl substitution, leading to different chemical properties.

    3-(4-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one: Positional isomer with the amino group at the para position.

Uniqueness

    Steric Effects: The pentamethyl substitution provides unique steric hindrance, affecting the compound’s reactivity and interactions.

    Electronic Effects: The electron-donating nature of the methyl groups influences the compound’s electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

3-(3-aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-12-13(2)15(4)20(16(5)14(12)3)19(22)10-9-17-7-6-8-18(21)11-17/h6-8,11H,9-10,21H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDMZWPHYLMSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)CCC2=CC(=CC=C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380237
Record name 3-(3-aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646506-64-1
Record name 3-(3-aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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